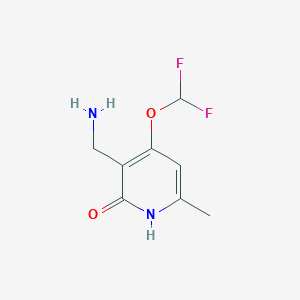
3-(Aminomethyl)-4-(difluoromethoxy)-6-methyl-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-4-(difluoromethoxy)-6-methyl-1,2-dihydropyridin-2-one is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridinone core substituted with an aminomethyl group, a difluoromethoxy group, and a methyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-(difluoromethoxy)-6-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common approach is to start with a pyridinone precursor, followed by the introduction of the aminomethyl group through nucleophilic substitution reactions. The difluoromethoxy group can be introduced using difluoromethylation reagents under controlled conditions. The final step often involves methylation to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4-(difluoromethoxy)-6-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the aminomethyl group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinone oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(Aminomethyl)-4-(difluoromethoxy)-6-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound can be utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-(difluoromethoxy)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(aminomethyl)-4-methoxypyridin-2(1H)-one: Similar structure but lacks the difluoromethoxy group.
4-(difluoromethoxy)-6-methylpyridin-2(1H)-one: Similar structure but lacks the aminomethyl group.
3-(aminomethyl)-6-methylpyridin-2(1H)-one: Similar structure but lacks the difluoromethoxy group.
Uniqueness
The presence of both the aminomethyl and difluoromethoxy groups in 3-(Aminomethyl)-4-(difluoromethoxy)-6-methyl-1,2-dihydropyridin-2-one makes it unique. These functional groups contribute to its distinct chemical properties, such as increased lipophilicity, metabolic stability, and potential for forming specific interactions with biological targets.
This compound’s unique combination of functional groups and its versatile reactivity make it a valuable molecule for various scientific and industrial applications.
Properties
Molecular Formula |
C8H10F2N2O2 |
|---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
3-(aminomethyl)-4-(difluoromethoxy)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H10F2N2O2/c1-4-2-6(14-8(9)10)5(3-11)7(13)12-4/h2,8H,3,11H2,1H3,(H,12,13) |
InChI Key |
CBQXQBGIXJJIOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CN)OC(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














